molecular formula C16H23N7 B2489160 N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415562-18-2

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B2489160
CAS RN: 2415562-18-2
M. Wt: 313.409
InChI Key: BTNBIEZSCNYCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine, also known as TMP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its ability to bind to the ATP-binding site of protein kinase CK2, inhibiting its activity. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth and differentiation. Additionally, N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to interact with nucleic acids, leading to its antiviral and antibacterial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine have been extensively studied. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus. N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine in lab experiments is its ability to inhibit protein kinase CK2, which is involved in various cellular processes. This makes it a useful tool for studying the role of CK2 in various biological processes. However, one of the limitations of using N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research on N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine include investigating its potential as a drug candidate and studying its mechanism of action in more detail.

Synthesis Methods

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 1-(5-methylpyrimidin-2-yl)piperazine. The resulting product is then treated with trimethylamine to yield N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine. This synthesis method has been optimized to improve the yield and purity of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine.

Scientific Research Applications

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antiviral, antibacterial, and anticancer properties, making it a promising candidate for drug development. N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has also been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation.

properties

IUPAC Name

N,N,6-trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-10-17-15(18-11-12)22-5-7-23(8-6-22)16-19-13(2)9-14(20-16)21(3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNBIEZSCNYCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

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